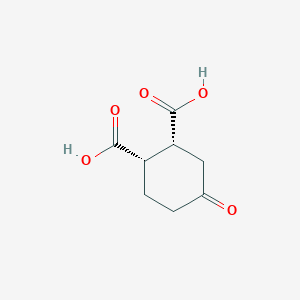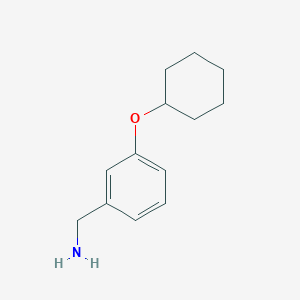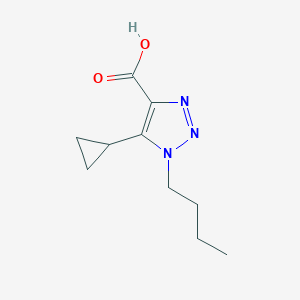![molecular formula C14H16N2O5 B13541039 ((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-l-proline](/img/structure/B13541039.png)
((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-l-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-l-proline is a complex organic compound that features a unique structure combining a dihydrobenzo dioxin moiety with a proline derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-l-proline typically involves multiple steps starting from readily available precursors. One common route involves the alkylation of 2,3-dihydroxybenzoic acid, followed by azidation of the carboxylic acid group, Curtius rearrangement, hydrolysis, and salification . This method is advantageous due to its relatively high yield and purity, making it suitable for large-scale preparation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for scalability. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The choice of solvents and reaction temperatures is crucial to minimize side reactions and maximize yield.
化学反応の分析
Types of Reactions
((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-l-proline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamoyl derivatives.
科学的研究の応用
Chemistry
In chemistry, ((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-l-proline is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has shown promise as an immunomodulator . It is being investigated for its potential to modulate immune responses, which could be beneficial in treating autoimmune diseases and cancer.
Industry
Industrially, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and mechanical strength.
作用機序
The mechanism of action of ((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-l-proline involves its interaction with specific molecular targets within cells. It is believed to modulate signaling pathways by binding to proteins involved in immune response regulation . This interaction can lead to altered gene expression and cellular behavior, contributing to its immunomodulatory effects.
類似化合物との比較
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxin-6-yl derivatives: These compounds share the dihydrobenzo dioxin core but differ in their functional groups.
Proline derivatives: Compounds like N-carbamoyl-l-proline and its analogs.
Uniqueness
((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-l-proline is unique due to its combined structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, setting it apart from other similar compounds.
特性
分子式 |
C14H16N2O5 |
|---|---|
分子量 |
292.29 g/mol |
IUPAC名 |
1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H16N2O5/c17-13(18)10-2-1-5-16(10)14(19)15-9-3-4-11-12(8-9)21-7-6-20-11/h3-4,8,10H,1-2,5-7H2,(H,15,19)(H,17,18) |
InChIキー |
GUGZZMZCHBCBDI-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)C(=O)NC2=CC3=C(C=C2)OCCO3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-isopropyl-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13540960.png)
![5-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13540962.png)

![3-[4-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13540983.png)




![6-chloro-N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-3-sulfonamide](/img/structure/B13540999.png)



![[4-Bromo-2-(dimethylphosphoryl)phenyl]methanamine](/img/structure/B13541040.png)

